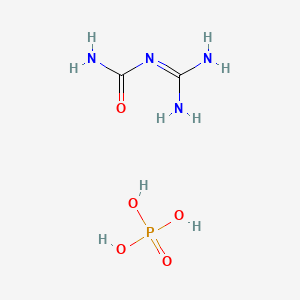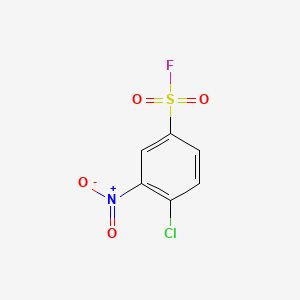
3-Chloro-4,5-difluoronitrobenzene
Descripción general
Descripción
3-Chloro-4,5-difluoronitrobenzene is a nitrobenzene compound that has one chlorine atom (Cl) and two fluorine atoms (F) attached to the benzene ring . The position of the Cl and F atoms is at the 3, 4, and 5 positions of the benzene ring, respectively.
Molecular Structure Analysis
The molecular formula of 3-Chloro-4,5-difluoronitrobenzene is C6H2ClF2NO2 . It has a molecular weight of 193.54 . The IUPAC name is 1-chloro-2,3-difluoro-5-nitrobenzene .Physical And Chemical Properties Analysis
3-Chloro-4,5-difluoronitrobenzene is a solid or semi-solid or lump or liquid . It has a boiling point of 232.6°C at 760 mmHg . The compound is sealed in dry storage at 2-8°C . Its flash point is 94.4 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
3-Chloro-4,5-difluoronitrobenzene has been utilized in various synthetic and characterization studies. Luo Jun (2007) demonstrated the preparation of 3-Chloro-4-fluoronitrobenzene from 3,4-dichloronitrobenzene through halogen-exchange fluorination, significantly enhanced under microwave irradiation (Luo Jun, 2007). Additionally, the study of the molecular structure and conformation of related compounds like 3,5-Difluoronitrobenzene was conducted using techniques like gas-phase electron diffraction and quantum chemical calculations, providing valuable insights into the structural properties of these compounds (Dorofeeva et al., 2008).
Reactions and Derivatives
The compound has also been a subject in studying various chemical reactions and the synthesis of derivatives. For instance, studies have focused on the reactions of similar compounds with nucleophiles, leading to the substitution of halogen atoms and introducing new functional groups into the benzene ring. Such studies contribute to the development of novel compounds with potential applications in various industries (Cervera et al., 1996).
Industrial Applications
In the context of industrial applications, 3-Chloro-4,5-difluoronitrobenzene and its derivatives are explored for their potential use in manufacturing diverse products like pharmaceuticals, dyes, and agricultural chemicals. For example, the research on 1-Chloro-3-nitrobenzene, a closely related compound, investigated its isotopic abundance ratios, which might influence its physicochemical and thermal properties, thereby affecting its suitability in industrial applications (Trivedi et al., 2016).
Mecanismo De Acción
Target of Action
As a nitrobenzene derivative, it may interact with various biological molecules, including proteins and dna, depending on its specific chemical properties and the biological context .
Mode of Action
Nitrobenzene derivatives are often involved in nucleophilic aromatic substitution reactions . In such reactions, a nucleophile, which is a molecule that donates an electron pair, attacks one of the aromatic-ring carbons, forming a negatively charged intermediate known as a Meisenheimer complex .
Biochemical Pathways
Given its potential for nucleophilic aromatic substitution, it could potentially interfere with various biochemical pathways depending on the specific nucleophiles present in the biological system .
Pharmacokinetics
Its physical properties such as boiling point (2326°C at 760 mmHg) and molecular weight (19354) may influence its pharmacokinetic behavior .
Result of Action
Given its potential for nucleophilic aromatic substitution, it could potentially cause modifications to various biomolecules, potentially leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-4,5-difluoronitrobenzene. For instance, its storage temperature is recommended to be between 2-8°C in a dry environment . Additionally, safety precautions suggest avoiding dust formation and contact with skin and eyes, indicating that its physical form and exposure conditions can impact its biological activity .
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Propiedades
IUPAC Name |
1-chloro-2,3-difluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKCLLCICPDISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202059 | |
| Record name | 1-Chloro-2,3-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,5-difluoronitrobenzene | |
CAS RN |
53780-44-2 | |
| Record name | 1-Chloro-2,3-difluoro-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53780-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2,3-difluoro-5-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053780442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2,3-difluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-2,3-difluoro-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















